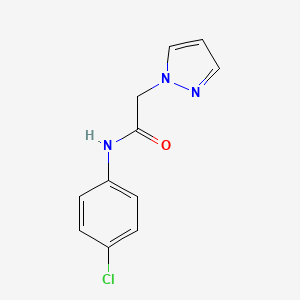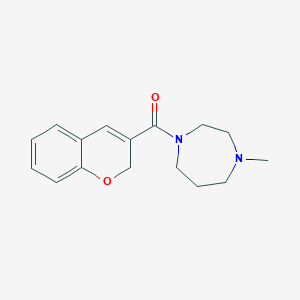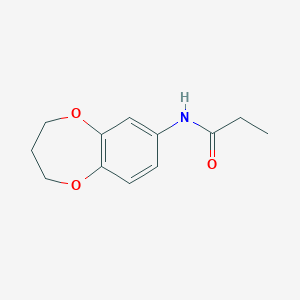
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPA is a pyrazole derivative that has been synthesized and studied for its ability to modulate the activity of certain ion channels in the brain.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide involves its ability to selectively inhibit the activity of ASIC1a. This inhibition results in a decrease in the influx of calcium ions into neurons, which in turn leads to a reduction in neuronal excitability. This reduction in excitability has been shown to have therapeutic effects in various animal models of neurological disorders, including pain, epilepsy, and ischemic stroke.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to modulate the activity of ASIC1a. Studies have shown that this compound can reduce pain sensitivity in animal models of chronic pain, as well as reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke, which suggests that it may have potential therapeutic applications in the treatment of stroke.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide in lab experiments is its specificity for ASIC1a. This specificity allows researchers to study the effects of ASIC1a modulation on various physiological processes without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide. One area of research is the development of more potent and selective ASIC1a inhibitors that may have greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other physiological processes, such as learning and memory. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders should be explored. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the future.
合成法
The synthesis of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenyl hydrazine. This intermediate product is then reacted with ethyl chloroacetate to form ethyl 4-chlorophenylhydrazinecarboxylate. The final step involves the reaction of ethyl 4-chlorophenylhydrazinecarboxylate with acetic anhydride to form this compound.
科学的研究の応用
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of this compound is its ability to modulate the activity of certain ion channels in the brain, specifically the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a member of the ASIC family of ion channels that are involved in various physiological processes, including pain sensation, synaptic plasticity, and learning and memory.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-2-4-10(5-3-9)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQELQRUXVERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)





